molecular formula C21H21FN2O3 B11337262 N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

Katalognummer: B11337262
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: BIWNABCYIKIZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Formation of the butanamide side chain: The butanamide side chain can be introduced through an amide coupling reaction using a suitable butanoic acid derivative and an amine coupling reagent like EDCI or DCC.

    Attachment of the fluorophenoxy group: The final step involves the nucleophilic substitution reaction to attach the fluorophenoxy group to the butanamide side chain.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the butanamide side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of “N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C21H21FN2O3

Molekulargewicht

368.4 g/mol

IUPAC-Name

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C21H21FN2O3/c1-3-18(27-15-9-7-14(22)8-10-15)21(25)24-17-11-12-19(26-4-2)20-16(17)6-5-13-23-20/h5-13,18H,3-4H2,1-2H3,(H,24,25)

InChI-Schlüssel

BIWNABCYIKIZTD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OCC)OC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.